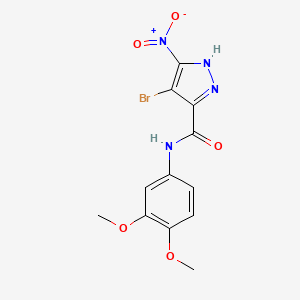
4-bromo-N-(3,4-dimethoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N~5~-(3,4-DIMETHOXYPHENYL)-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a bromine atom, a nitro group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N~5~-(3,4-DIMETHOXYPHENYL)-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the pyrazole ring is carried out using a mixture of concentrated nitric acid and sulfuric acid.
Coupling with 3,4-Dimethoxyphenyl Group: This step involves the coupling of the brominated nitropyrazole with 3,4-dimethoxyaniline under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N~5~-(3,4-DIMETHOXYPHENYL)-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium hydride or potassium tert-butoxide in an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromine atom could yield a variety of substituted pyrazole derivatives.
Scientific Research Applications
4-BROMO-N~5~-(3,4-DIMETHOXYPHENYL)-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Pharmaceuticals: The compound may exhibit biological activity, making it a candidate for drug development.
Materials Science: Its unique structure could be useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-BROMO-N~5~-(3,4-DIMETHOXYPHENYL)-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,5-triazinan-2-ylidene}benzene-1-sulfonamide
- 4-Bromo-N-[(5-(substituted phenyl)-1,3,4-oxadiazol-2yl)methyl]aniline
Uniqueness
4-BROMO-N~5~-(3,4-DIMETHOXYPHENYL)-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C12H11BrN4O5 |
|---|---|
Molecular Weight |
371.14 g/mol |
IUPAC Name |
4-bromo-N-(3,4-dimethoxyphenyl)-5-nitro-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11BrN4O5/c1-21-7-4-3-6(5-8(7)22-2)14-12(18)10-9(13)11(16-15-10)17(19)20/h3-5H,1-2H3,(H,14,18)(H,15,16) |
InChI Key |
BRGJIZMWGWLMOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NNC(=C2Br)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-[(2-ethylphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10895708.png)
![(3E)-3-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-phenylpyrazolidin-3-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B10895712.png)
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-bromo-6-methoxyphenol](/img/structure/B10895715.png)
![3-amino-1-({5-[(2-bromophenoxy)methyl]furan-2-yl}carbonyl)-1H-pyrazole-4-carbonitrile](/img/structure/B10895721.png)
![4-(3-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid](/img/structure/B10895729.png)

![5-({[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylic acid](/img/structure/B10895741.png)
![7-(4-hydroxy-3-methoxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10895754.png)
![5-[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10895767.png)

![4-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol](/img/structure/B10895773.png)
![N-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B10895777.png)
![(2E)-1-cyclopropyl-3-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}prop-2-en-1-one](/img/structure/B10895783.png)
![3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-N~1~-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-YL]-1-adamantanecarboxamide](/img/structure/B10895787.png)
